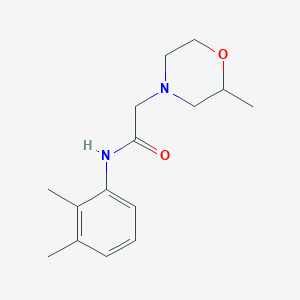![molecular formula C16H15FN2O3S B7462565 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide involves its ability to inhibit the activity of enzymes such as carbonic anhydrase. Carbonic anhydrase is responsible for the conversion of carbon dioxide to bicarbonate ions, which is essential for the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by this compound leads to a decrease in bicarbonate ion production, resulting in acidosis. This mechanism has been exploited for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, leading to a decrease in bicarbonate ion production and resulting in acidosis. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to exhibit neuroprotective activity by reducing the release of glutamate, which is involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes such as carbonic anhydrase and its anticancer and neuroprotective activity. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For the research on 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential applications in the treatment of other diseases such as osteoporosis and obesity, and the evaluation of its safety and efficacy in clinical trials. Additionally, the development of novel synthetic methods for the production of this compound and the investigation of its potential applications in the field of medicinal chemistry are also areas of future research.
Métodos De Síntesis
The synthesis of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide can be achieved through a multistep process. The first step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. Next, the reaction of 2-(2-fluorophenoxy)ethanol with cyanogen bromide in the presence of a base such as potassium carbonate leads to the formation of 2-(2-fluorophenoxy)ethyl cyanide. Finally, the reaction of 2-(2-fluorophenoxy)ethyl cyanide with N-methylbenzenesulfonamide in the presence of a catalyst such as triethylamine leads to the formation of this compound.
Aplicaciones Científicas De Investigación
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19(9-10-22-16-8-3-2-7-15(16)17)23(20,21)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPISWJOPHNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)